molecular formula C13H21NO2 B12095744 Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate

Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate

Cat. No.: B12095744
M. Wt: 223.31 g/mol
InChI Key: DFDYAYWUUVLMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate is a bicyclic compound featuring a spirocyclic architecture where a seven-membered azaspiro ring system is fused with a cyclopropane moiety. The tert-butyl carbamate group at the 7-position enhances steric bulk and stability, making it a valuable intermediate in medicinal chemistry and organic synthesis. Its spirocyclic structure imparts conformational rigidity, which is advantageous in drug design for modulating target binding and metabolic stability .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 7-azaspiro[3.5]non-2-ene-7-carboxylate

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-7-13(8-10-14)5-4-6-13/h4-5H,6-10H2,1-3H3

InChI Key

DFDYAYWUUVLMOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Spirocyclobutenes undergo regioselective monoborylation using CuI salts and phosphine ligands (e.g., XPhos). The reaction proceeds via oxidative addition of B₂pin₂ to form a copper-boryl complex, followed by nucleophilic attack on the spirocyclic substrate.

Key Conditions

  • Catalyst : CuI/XPhos (1:1 ratio)

  • Boron Source : B₂pin₂

  • Solvent : Toluene or THF

  • Yield : Up to 78% for analogous spirocyclic boronates.

ParameterValueSource
Catalyst SystemCuI/XPhos
Borylation SiteRegioselective at spirocenter
Functional GroupC–B (later oxidized to C=C)

Ring Expansion via Epoxidation and Epoxide Opening

Patent CN102659678B describes a scalable method for synthesizing 1-carbonyl-7-diazaspiro[3.5]nonane derivatives, which can be adapted for ene-containing analogs:

Epoxidation Step

A diene precursor reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) or acetonitrile to form an epoxide.

Ring-Expansion Cyclization

The epoxide undergoes acid-catalyzed ring expansion to form the spirocyclic core. Critical parameters include:

  • Temperature : 10–60°C

  • Yield : ~70.7% total yield for analogous compounds.

ParameterValueSource
Epoxidizing AgentmCPBA
SolventDCM or acetonitrile
Ring ExpansionAcid-catalyzed

Grignard Addition and Elimination

A method outlined in Ambeed’s synthesis example involves modifying a ketone intermediate to introduce the double bond:

Grignard Addition

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate reacts with 2,3-difluorophenylmagnesium bromide in THF at 0°C.

Dehydration

The resulting alcohol undergoes acid-catalyzed dehydration to form the ene derivative.

ParameterValueSource
Grignard Reagent2,3-Difluorophenyl MgBr
WorkupSaturated NH₄Cl

Comparative Analysis of Methods

MethodKey StepsYield RangeScalability
Cyclization-ReductionTwo-step cyclization with LiAlH₄56–82%High (kg scale)
Cu-BorylationRegioselective C–B bond formation60–78%Moderate
Epoxidation-Ring ExpansionmCPBA → acid-catalyzed expansion~70%Moderate
Grignard-DehydrationMg insertion → acid eliminationNot reportedLow (lab scale)

Challenges and Optimization Strategies

  • Scalability : The cyclization-reduction method () shows industrial potential due to high yields and mild conditions.

  • Stereoselectivity : Copper-catalyzed borylation () enables precise control over regiochemistry but requires expensive ligands.

  • Functional Group Compatibility : Epoxidation methods ( ) risk side reactions with sensitive groups; inert solvents (DCM) mitigate this.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the azaspiro structure into more saturated forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of saturated azaspiro compounds.

    Substitution: Formation of various substituted azaspiro derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in pharmaceutical development, particularly as a candidate for drug discovery due to its biological activities.

Preliminary studies suggest that Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate may exhibit significant biological activities, including:

  • Antimicrobial Properties : Effective against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Potential use in treating inflammatory diseases, as indicated by docking studies that reveal binding affinities to inflammatory mediators.
Biological Activity Findings
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of cytokine production in vitro

Synthetic Applications

This compound is also valuable in organic synthesis, particularly as an intermediate in the synthesis of more complex molecules.

Drug Development Case Study

A study published in Bioorganic & Medicinal Chemistry Letters highlights the potential of this compound derivatives as inhibitors of fatty acid amide hydrolase (FAAH). The derivatives demonstrated promising results in reducing pain and inflammation in animal models, suggesting a pathway for developing new analgesics .

Synthetic Applications Case Study

In a recent publication, researchers synthesized a series of derivatives from this compound to explore their anti-inflammatory properties. The study found that modifications to the spirocyclic structure significantly enhanced biological activity, indicating the versatility of this compound as a scaffold for drug design .

Mechanism of Action

The mechanism of action of tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate and analogous spirocyclic compounds:

Compound Name Core Structure Key Substituents/Modifications Functional Impact References
This compound Spiro[3.5]non-1-ene Tert-butyl carbamate, double bond at C1 Enhanced rigidity; electron-deficient alkene
tert-Butyl 3-methoxy-1-phenoxy-7-azaspiro[3.5]non-1-ene-7-carboxylate (2.78u) Spiro[3.5]non-1-ene Methoxy (C3), phenoxy (C1) Increased steric bulk; altered reactivity
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Spiro[3.5]nonane Cyano group (C2) Higher polarity; potential for nucleophilic attack
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Spiro[3.5]nonane Amino group (C2) Enhanced basicity; versatile for derivatization
7-Methyl-7-azaspiro[3.5]nonan-2-ol Spiro[3.5]nonane Hydroxyl (C2), methyl (N7) Improved solubility; hydrogen-bonding capacity

Key Observations :

  • Double Bond vs. Saturated Core: The presence of the non-1-ene double bond in the target compound introduces strain and electron deficiency, which can influence cycloaddition or electrophilic reactions compared to saturated analogs .
Physicochemical and Pharmacological Properties
Property Target Compound 2.78u 2-Cyano Analog ()
Polarity Moderate (ester group) Low (lipophilic phenoxy) High (cyano group)
Solubility Limited in water Improved in organic solvents Moderate in polar aprotic solvents
Biological Activity Intermediate for FAAH inhibitors Not reported Potential for kinase inhibition

Pharmacological Relevance :

  • The target compound’s ester group contrasts with amide-based FAAH inhibitors (e.g., WO2010049841), where the amide enhances target affinity but reduces metabolic stability .

Biological Activity

Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H21NO2C_{13}H_{21}NO_2 and a molecular weight of approximately 223.31 g/mol. Its spirocyclic structure contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties . The compound's structure allows it to interact with microbial membranes, potentially leading to disruption and cell death.

Research Findings

  • A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting a potential for development as an antibacterial agent .
  • The compound's efficacy against fungal pathogens has also been noted, indicating a broad spectrum of antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound is another area of active research. Its mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis.

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have shown that the compound can significantly reduce cell viability at certain concentrations, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Research suggests that the compound may modulate signaling pathways involved in cell survival and apoptosis, although detailed mechanisms remain to be fully elucidated .

Pharmacological Applications

Beyond its antimicrobial and anticancer properties, this compound is being explored for various other pharmacological applications:

Potential Therapeutic Uses

  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
  • Chemokine Receptor Modulation : Research indicates that related compounds can influence chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and inflammatory responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, highlighting its complexity as a pharmaceutical intermediate. Various synthetic routes have been reported, emphasizing the versatility in producing different derivatives with enhanced biological activities .

Property Value
Molecular FormulaC₁₃H₂₁NO₂
Molecular Weight223.31 g/mol
Antimicrobial ActivitySignificant against Gram-positive bacteria
Anticancer ActivityReduces viability in cancer cell lines
Other ActivitiesPotential anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.